

Introduction: The Significance of Solubility for a Versatile Diamine

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Compound of Interest

Compound Name: 4-Phenoxybenzene-1,2-diamine

Cat. No.: B081982

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4-Phenoxybenzene-1,2-diamine is an aromatic diamine featuring a flexible phenoxy group. This unique structure makes it a valuable building block in various fields. In polymer science, it serves as a monomer for high-performance polyimides, where its solubility in casting solvents is paramount for film formation. In medicinal chemistry and drug development, understanding its solubility is critical for reaction kinetics, purification, and formulation of potential active pharmaceutical ingredients.

This guide moves beyond simple qualitative statements, employing a predictive theoretical framework—Hansen Solubility Parameters (HSP)—to forecast solubility in a range of common organic solvents. We then provide a rigorous, step-by-step experimental protocol for the quantitative determination of its thermodynamic solubility, ensuring that researchers can validate these predictions and generate reliable, in-house data.

Physicochemical Profile

A compound's fundamental properties are the foundation of its solubility behavior. The key physicochemical characteristics of **4-Phenoxybenzene-1,2-diamine** are summarized below.

Table 1: Physicochemical Properties of **4-Phenoxybenzene-1,2-diamine**

Property	Value	Source(s)
IUPAC Name	4-phenoxybenzene-1,2-diamine	[1]
Synonyms	3,4-Diaminodiphenyl ether, 4-Phenoxy-1,2-phenylenediamine	[1][2]
CAS Number	13940-96-0	[3]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O	[2]
Molecular Weight	200.24 g/mol	[1]
Physical Form	Solid	[3]
Topological Polar Surface Area (TPSA)	61.27 Å ²	[2]
Predicted LogP	2.6433	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	3	[2]

The molecule's structure, visualized below, contains both polar and non-polar regions: two primary amine groups capable of hydrogen bonding, a polar ether linkage, and two non-polar aromatic rings. This amphiphilic nature suggests a nuanced solubility profile.

Caption: Chemical structure of **4-Phenoxybenzene-1,2-diamine**.

Theoretical Framework: A Predictive Approach Using Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" provides a qualitative starting point for solubility prediction. However, for a quantitative and more predictive assessment, we turn to Hansen Solubility Parameters (HSP).[4][5] The theory posits that the total cohesive energy of a substance can be divided into three components:

- δD (Dispersion): Energy from van der Waals forces.

- δP (Polar): Energy from dipolar intermolecular forces.
- δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their HSP values are similar. This similarity is quantified by the Hansen distance (R_a) in 3D Hansen space.[\[4\]](#)

Estimation of HSP for 4-Phenoxybenzene-1,2-diamine

As experimentally determined HSP values for **4-phenoxybenzene-1,2-diamine** are not readily available in the literature, we can estimate them by examining its primary structural components: aniline and diphenyl ether. This method, rooted in group contribution theory, provides a scientifically grounded starting point for prediction.[\[6\]](#)[\[7\]](#)

Table 2: Hansen Solubility Parameters of Constituent Fragments

Compound	δD (MPa $^{1/2}$)	δP (MPa $^{1/2}$)	δH (MPa $^{1/2}$)	Source(s)
Aniline	19.4 - 20.1	5.1 - 5.8	10.2 - 11.2	[8] [9]
Diphenyl Ether	19.4 - 19.6	3.2 - 3.4	4.0 - 5.8	[9] [10]

Given that the target molecule is an amalgamation of these structures, a reasonable estimation of its HSP can be derived. We will use an average of the reported values for the fragments to inform our estimate. The diamine functionality will contribute significantly to the polar and hydrogen bonding parameters.

Estimated HSP for **4-Phenoxybenzene-1,2-diamine**:

- δD : ~ 19.5 MPa $^{1/2}$ (Dominated by the aromatic rings)
- δP : ~ 5.5 MPa $^{1/2}$ (Influenced by both the ether and the highly polar diamine groups)
- δH : ~ 9.0 MPa $^{1/2}$ (A strong contribution from the two $-NH_2$ groups, moderated by the bulk of the molecule)

Predictive Solubility Analysis via Relative Energy Difference (RED)

With the estimated HSP, we can predict the solubility in various solvents by calculating the Hansen Distance (Ra) and the Relative Energy Difference (RED).

The formula for Hansen Distance (Ra) is:

The RED number is then calculated as:

Where

is the interaction radius of the solute. For initial screening, a RED number < 1.0 suggests high affinity (likely soluble), while a RED number > 1.0 suggests low affinity (likely insoluble). An

value is typically determined experimentally; however, for this predictive guide, we will focus on the calculated Ra value, where smaller values indicate a better solubility match.

Table 3: Predicted Solubility of **4-Phenoxybenzene-1,2-diamine** in Common Organic Solvents
(Based on Estimated Solute HSP: $\delta D=19.5$, $\delta P=5.5$, $\delta H=9.0$)

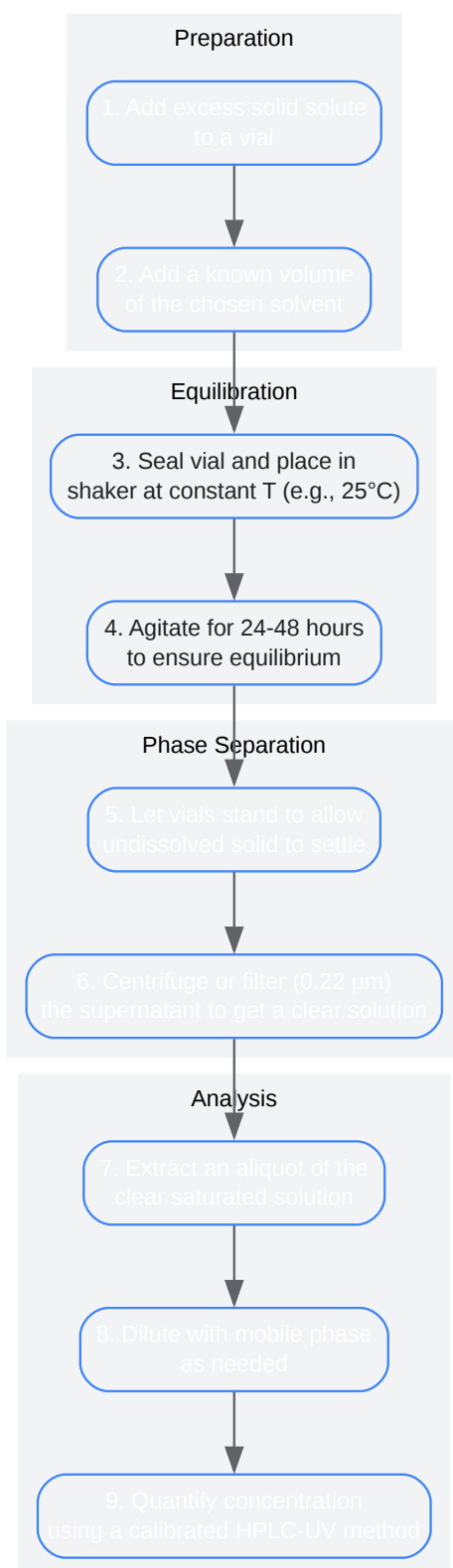
Solvent	δD (MPa ^{1/2})	δP (MPa ^{1/2})	δH (MPa ^{1/2})	Hansen Distance (Ra)	Predicted Affinity	Experimental Result (g/100mL)
Non-Polar Solvents						
n-Hexane	14.9	0.0	0.0	14.9	Very Poor	
Toluene	18.0	1.4	2.0	8.8	Poor	
Ethereal Solvents						
Diethyl Ether	14.5	2.9	5.1	8.5	Moderate	
Tetrahydrofuran (THF)	16.8	5.7	8.0	5.6	Good	
Ketone Solvents						
Acetone	15.5	10.4	7.0	8.2	Moderate-Good	
Alcohol Solvents						
Methanol	14.7	12.3	22.3	15.6	Poor	
Ethanol	15.8	8.8	19.4	12.3	Poor-Moderate	
Isopropanol	15.8	6.1	16.4	9.5	Moderate	
Chlorinated Solvents						
Dichloromethane	17.0	7.3	7.1	5.8	Good	

Aprotic Polar Solvents					
Dimethylformamide (DMF)	17.4	13.7	11.3	8.8	Moderate
Dimethyl Sulfoxide (DMSO)	18.4	16.4	10.2	11.0	Poor-Moderate
Acetonitrile	15.3	18.0	6.1	13.5	Poor
Ester Solvents					
Ethyl Acetate	15.8	5.3	7.2	7.5	Good

Disclaimer: This table presents a theoretical prediction. Experimental verification is essential and is detailed in the following section.

Experimental Protocol: Quantitative Solubility Determination

To validate the predictive model and obtain definitive solubility data, the Equilibrium Shake-Flask Method is the gold standard.^{[11][12]} This protocol is designed to determine the thermodynamic solubility of **4-phenoxybenzene-1,2-diamine** at a specified temperature.



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials & Equipment

- **4-Phenoxybenzene-1,2-diamine** (solid, >98% purity)
- Organic solvents (HPLC grade or higher)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Volumetric flasks and pipettes
- Syringes and syringe filters (0.22 μm , PTFE or other solvent-compatible membrane)
- Centrifuge (optional)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 Reverse-Phase HPLC column

Procedure

- **Preparation:** To a series of glass vials, add an excess amount of solid **4-phenoxybenzene-1,2-diamine** (e.g., 20-30 mg). The key is to ensure a solid phase remains after equilibrium is reached.
- **Solvent Addition:** Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
- **Equilibration:** Seal the vials tightly. Place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate at a moderate speed (e.g., 150 rpm) for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is reached.
[\[11\]](#)
- **Phase Separation:** After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for 1-2 hours to let the excess solid settle.

- **Sample Collection:** Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 μm syringe filter into a clean vial. This step is critical to remove all undissolved particulates. Causality Note: Filtration ensures that the measured concentration reflects only the dissolved solute, preventing falsely high results from suspended microparticles.
- **Dilution:** Based on the expected solubility, accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to bring its concentration within the range of the calibration curve.

Quantitative Analysis by HPLC-UV

High-performance liquid chromatography is a precise method for quantifying the concentration of aromatic amines.^{[13][14]}

- **Method Parameters (Suggested Starting Point):**
 - Column: C18, 4.6 x 150 mm, 5 μm
 - Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (e.g., 60:40 ACN:H₂O).
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: Scan for the λ_{max} of the compound (typically in the 230-300 nm range for this structure).
 - Injection Volume: 10 μL
- **Calibration Curve:** Prepare a series of standard solutions of **4-phenoxybenzene-1,2-diamine** of known concentrations in the mobile phase. Inject each standard and plot the resulting peak area against concentration to generate a linear calibration curve.
- **Sample Analysis:** Inject the diluted, filtered sample from the solubility experiment.
- **Calculation:** Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undiluted saturated solution, which represents the solubility.

Conclusion

Understanding the solubility of **4-phenoxybenzene-1,2-diamine** is fundamental to its effective application. This guide provides a dual approach for researchers: a robust theoretical framework using estimated Hansen Solubility Parameters for initial solvent screening and a detailed, self-validating experimental protocol for generating precise quantitative data. The predictive analysis suggests that aprotic, moderately polar solvents such as THF, Dichloromethane, and Ethyl Acetate are promising candidates for solubilizing this compound, while highly polar, protic solvents like methanol or non-polar solvents like hexane are less favorable. By combining the predictive power of HSP with the empirical accuracy of the shake-flask method, scientists can accelerate their research and development efforts, making informed decisions on solvent selection for synthesis, purification, and formulation.

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